

# Application Notes and Protocols: CHK-336

## Dose-Response Studies in Hepatocytes

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### Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

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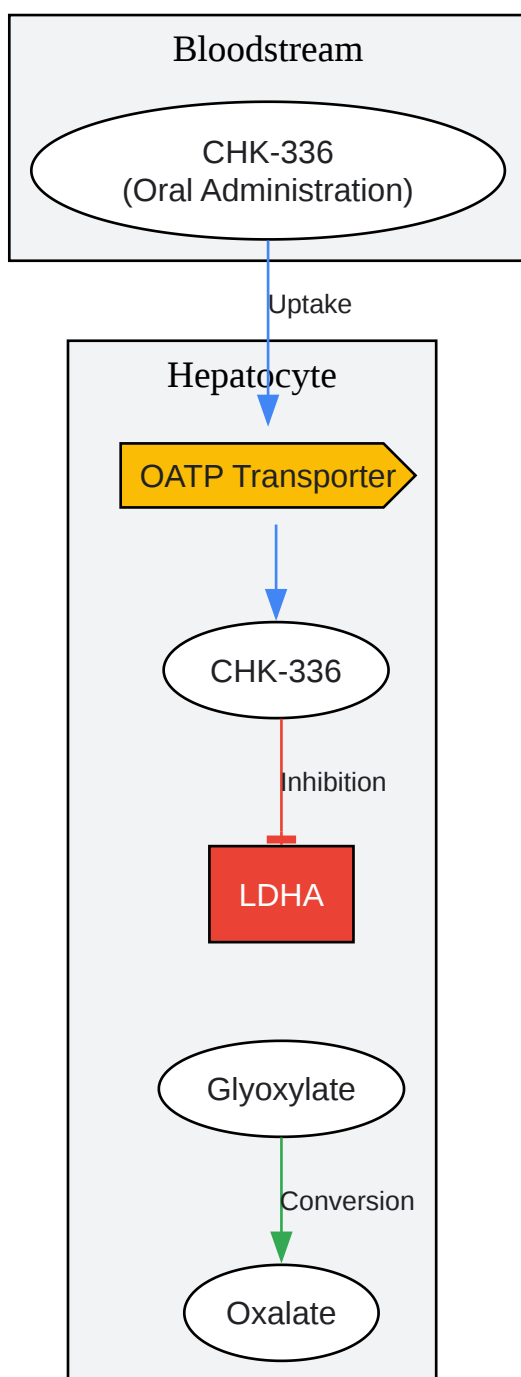
For Researchers, Scientists, and Drug Development Professionals

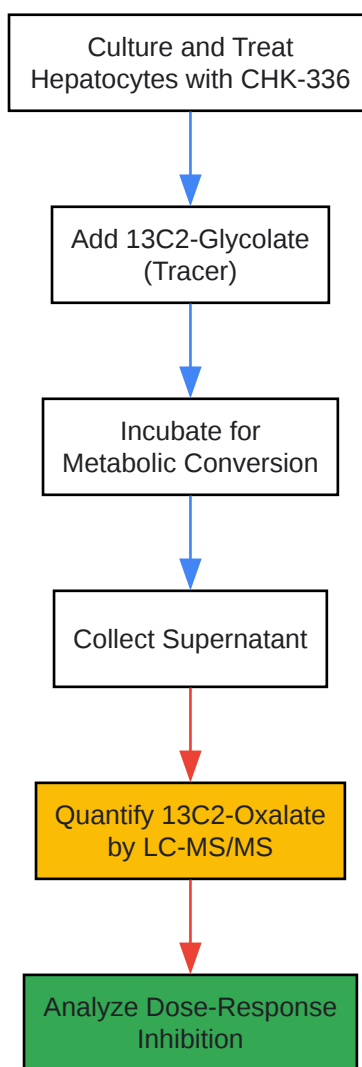
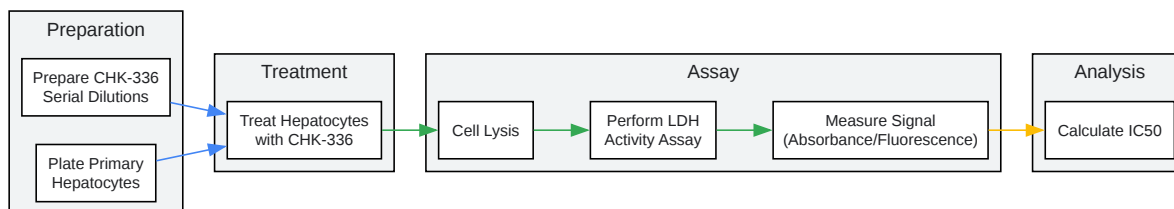
## Introduction

**CHK-336** is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1] Developed by Chinook Therapeutics (a Novartis Company), **CHK-336** is under investigation for the treatment of primary hyperoxaluria (PH) and other kidney stone disorders driven by the overproduction of oxalate.[2][3] By selectively inhibiting LDHA, the enzyme responsible for the final step in hepatic oxalate synthesis, **CHK-336** aims to reduce the metabolic production of oxalate in the liver, thereby addressing the root cause of these conditions.[1][4] Preclinical studies have demonstrated its potential to significantly lower urinary oxalate levels.[5][6] This document provides detailed application notes and protocols for conducting dose-response studies of **CHK-336** in hepatocytes.

## Mechanism of Action

**CHK-336** is designed for targeted delivery to the liver. Its uptake into hepatocytes is facilitated by organic anion transporting polypeptides (OATPs).[1][7] Once inside the liver cells, **CHK-336** potently and selectively inhibits LDHA.[7] This inhibition blocks the conversion of glyoxylate to oxalate, the final and committed step in the hepatic synthesis of oxalate.[1][4] This liver-targeted approach is intended to maximize the therapeutic effect at the site of oxalate production while minimizing systemic exposure and potential off-target effects.[6]





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